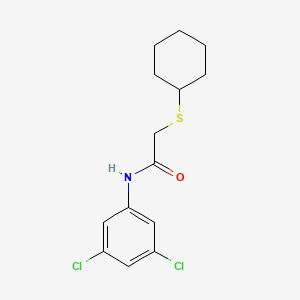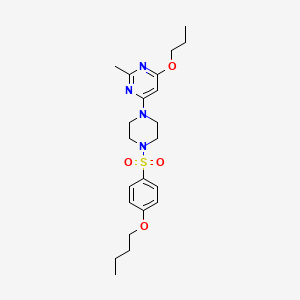![molecular formula C21H23N3O3 B2637132 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380079-37-6](/img/structure/B2637132.png)
2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Novel Synthesis Techniques : Research efforts have led to innovative synthesis methods for related pyridine and pyrimidine derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. For instance, novel protocols for synthesizing asymmetrical 1,3-teraryls like 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles showcase a transition metal-free route, emphasizing the efficiency and eco-friendliness of the synthesis process Patil & Mahulikar, 2013.
Crystal Structure Determination : Advanced structural analysis techniques, including X-ray diffraction, have been employed to elucidate the crystal structures of synthesized compounds, providing detailed insights into their molecular configurations. Such studies are crucial for understanding the chemical and physical properties of new compounds, which can inform their potential applications in various fields El Gaafary et al., 2021.
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Synthesized derivatives of pyridine and related compounds have demonstrated significant antimicrobial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents, highlighting the compounds' relevance in addressing drug-resistant microbial strains Miszke et al., 2008.
Anticancer Activities
- Antitumor Efficacy : Certain synthesized compounds exhibit promising anticancer properties, offering insights into the development of novel antitumor agents. The elucidation of these compounds' mechanisms of action, particularly their interactions with biological targets such as tyrosine kinase receptors, is pivotal for advancing cancer therapy El-Agrody et al., 2022.
Computational Studies and Drug Design
- Molecular Docking and DFT Studies : Computational approaches, including density functional theory (DFT) studies and molecular docking, are integral to understanding the interaction between synthesized compounds and biological targets. These techniques facilitate the prediction and rationalization of the compounds' biological activities, supporting their potential therapeutic applications El Gaafary et al., 2021.
Wirkmechanismus
Target of Action
The primary targets of 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the inflammatory response, it prevents the synthesis of leukotrienes, molecules that mediate inflammation .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene production in inflammatory responses . These changes can lead to various physiological effects, such as improved nerve signal transmission and reduced inflammation.
Biochemische Analyse
Biochemical Properties
It is known that the compound contains a 1,4-benzodioxin ring, which is a significant heterocyclic system found in various bioactive compounds . These compounds have been found to bind with high affinity to multiple receptors, which could potentially make 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile a useful derivative in biochemical reactions .
Cellular Effects
Similar structures have been identified in compounds isolated from insects and marine organisms, which possess noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases
Molecular Mechanism
It is known that similar structures have been found to inhibit carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis
Eigenschaften
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-12-16-5-6-23-21(11-16)27-15-18-2-1-7-24(14-18)13-17-3-4-19-20(10-17)26-9-8-25-19/h3-6,10-11,18H,1-2,7-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSYZNWDKDNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCCO3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)


![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)
![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)
![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)